- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals, Natural Product Research, 2020, 34(22), 3169-3175

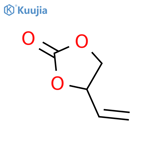

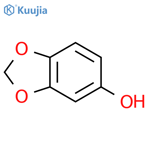

Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://ja.kuujia.com/scimg/cas/166239-82-3x500.png)

166239-82-3 structure

商品名:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

CAS番号:166239-82-3

MF:C13H14O5

メガワット:250.247264385223

CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- 化学的及び物理的性質

名前と識別子

-

- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

-

- インチ: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1

- InChIKey: DRUQKRWRXOUEGS-NGERZBJRSA-N

- ほほえんだ: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1R:HCl

リファレンス

- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs, Canadian Journal of Chemistry, 1997, 75(6), 840-849

ごうせいかいろ 3

はんのうじょうけん

1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C

リファレンス

- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

ごうせいかいろ 4

はんのうじょうけん

1.1

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

リファレンス

- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide, Journal of the Chemical Society, 1988, (3), 189-91

ごうせいかいろ 5

はんのうじょうけん

1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

リファレンス

- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

ごうせいかいろ 6

はんのうじょうけん

1.1R:Et3N, C:4-DMAP, S:CH2Cl2

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

リファレンス

- Chiral Diselenides in the Total Synthesis of (+)-Samin, Journal of Organic Chemistry, 1996, 61(8), 2686-9

ごうせいかいろ 7

はんのうじょうけん

1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C

リファレンス

- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

- Sesamolin

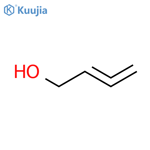

- buta-2,3-dien-1-ol

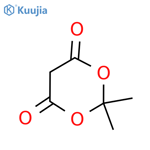

- 2,2-dimethyl-1,3-dioxane-4,6-dione

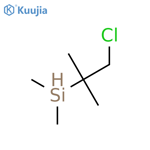

- tert-butyl(chloro)dimethylsilane

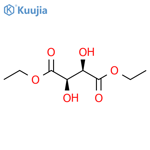

- (+)-Diethyl L-tartrate

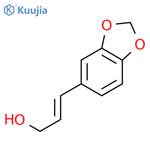

- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

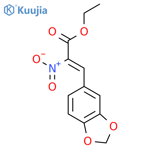

- 4-Vinyl-1,3-dioxolan-2-one

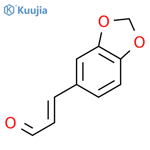

- 2-Propenal,3-(1,3-benzodioxol-5-yl)-

- Benzaldehyde

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- 関連文献

-

1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779

-

2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032

-

Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025

-

Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140

-

Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975

-

6. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032

-

Samin Barat-Abtahi,Faranak Jafari-Hafshejani,Fahimeh Varmaghani,Babak Karimi,Hamzeh H. Veisi Green Chem. 2024 26 362

-

8. Nanocapillary electrokinetic tracking for monitoring charge fluctuations on a single nanoparticleSanli Faez,Sela Samin,Dashdeleg Baasanjav,Stefan Weidlich,Markus Schmidt,Allard P. Mosk Faraday Discuss. 2016 193 447

-

Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025

-

Samin Akbari,Tohid Pirbodaghi Lab Chip 2014 14 3275

166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-) 関連製品

- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

- 2172124-71-7(3-{(benzyloxy)carbonylamino}-3-cyclobutyl-3-cyclopropylpropanoic acid)

- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 1443305-89-2(2-{[cyclohexyl(methyl)amino]methyl}benzaldehyde)

- 1361911-11-6(2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)

- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)

- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)

- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬